molecular formula C8H11NO2 B3095070 (4-Amino-2-methoxyphenyl)methanol CAS No. 1261873-18-0

(4-Amino-2-methoxyphenyl)methanol

Cat. No.: B3095070
CAS No.: 1261873-18-0
M. Wt: 153.18
InChI Key: MUWKADCGWOJZEM-UHFFFAOYSA-N
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Description

(4-Amino-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (4-Nitro-2-methoxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent like methanol or ethanol . The reaction is typically carried out at room temperature or under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro compound using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers higher efficiency and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Amino-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity . The methoxy group may also influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2-methoxyphenyl)methanol is unique due to the presence of both an amino group and a methoxy group on the benzene ring, along with a hydroxymethyl group.

Properties

IUPAC Name

(4-amino-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWKADCGWOJZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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